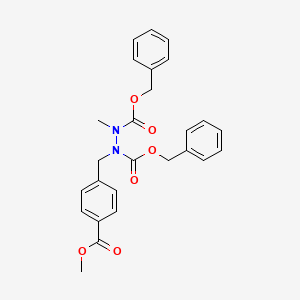
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate is an organic compound with a complex structure that includes benzyl, methoxycarbonyl, and hydrazine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to use benzyl alcohol derivatives and methoxycarbonyl reagents under specific reaction conditions. The process may involve protection and deprotection steps to ensure the stability of reactive groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. These methods would utilize optimized reaction conditions, such as the use of specific catalysts and solvents, to facilitate the methoxycarbonylation and other necessary reactions .
化学反応の分析
Types of Reactions
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
類似化合物との比較
Similar Compounds
Similar compounds include other benzyl and methoxycarbonyl derivatives, such as:
- Dibenzyl methoxycarbonyl hydrazine
- Benzyl methoxycarbonyl hydrazine derivatives
Uniqueness
Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
生物活性
Dibenzyl 1-(4-(methoxycarbonyl)benzyl)-2-methylhydrazine-1,2-dicarboxylate (CAS No. 1369503-21-8) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H26N2O6
- Molecular Weight : 462.49 g/mol
- CAS Number : 1369503-21-8
- Purity : >97%
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of hydrazine derivatives with various benzyl and methoxycarbonyl substituents. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) values for selected strains were reported as low as 8 µg/mL, indicating potent activity .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| M. tuberculosis H37Rv | 8 |
| E. coli | 16 |
| S. aureus | 32 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that this compound exhibits low cytotoxicity in human cell lines, with CC50 values significantly higher than the effective concentrations for antimicrobial activity .
| Cell Line | CC50 (µM) |
|---|---|
| SH-SY5Y | >1000 |
| HEK293 | >1000 |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit essential metabolic pathways in microbes . Further research is needed to clarify these mechanisms.
Case Study: Antimycobacterial Activity
In a study aimed at discovering new antimycobacterial agents, this compound was evaluated alongside a series of hydrazone derivatives. The results indicated that this compound not only inhibited the growth of M. tuberculosis but also displayed selectivity towards mycobacterial strains over fungal strains such as Candida albicans .
Comparative Analysis with Other Compounds
Comparative studies with other known antimicrobials revealed that this compound had comparable efficacy to first-line tuberculosis drugs while maintaining a better safety profile in preliminary cytotoxicity tests .
特性
IUPAC Name |
methyl 4-[[[methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-27(25(30)33-18-21-9-5-3-6-10-21)28(26(31)34-19-22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)24(29)32-2/h3-16H,17-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTSBUGWOGSMJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N(CC2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














